Tert-butyl 4-(3,5-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate

Analytical chemistry Medicinal chemistry Chemical procurement

Tert-butyl 4-(3,5-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate (CAS 1354951-64-6) is a synthetic N-Boc-protected 3-hydroxypiperidine derivative with a 3,5-dimethylphenyl substituent at the 4-position. This compound exists as a custom synthesis intermediate, not a launched drug or catalogued probe molecule, and at the time of analysis, no publicly available quantitative biological profiling data was identified in the primary literature to support a conventional comparator-based evidence guide.

Molecular Formula C18H27NO3
Molecular Weight 305.4 g/mol
CAS No. 1354951-64-6
Cat. No. B13166456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(3,5-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate
CAS1354951-64-6
Molecular FormulaC18H27NO3
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C2CCN(CC2O)C(=O)OC(C)(C)C)C
InChIInChI=1S/C18H27NO3/c1-12-8-13(2)10-14(9-12)15-6-7-19(11-16(15)20)17(21)22-18(3,4)5/h8-10,15-16,20H,6-7,11H2,1-5H3
InChIKeyKHMGZNIRQIAIRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Viability Assessment for Tert-butyl 4-(3,5-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate (CAS 1354951-64-6)


Tert-butyl 4-(3,5-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate (CAS 1354951-64-6) is a synthetic N-Boc-protected 3-hydroxypiperidine derivative with a 3,5-dimethylphenyl substituent at the 4-position . This compound exists as a custom synthesis intermediate, not a launched drug or catalogued probe molecule, and at the time of analysis, no publicly available quantitative biological profiling data was identified in the primary literature to support a conventional comparator-based evidence guide. Its molecular architecture, however, places it within the broad class of 4-aryl-3-hydroxypiperidines, a chemotype historically explored for opioid, sigma, and NMDA receptor targets [1], and the presence of the N-Boc protecting group defines its primary utility as a synthetic building block [2].

Substitution Risks with Tert-butyl 4-(3,5-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate: A Curation-First Imperative


In the absence of a quantitative pharmacological fingerprint, generic substitution of this compound with another 4-aryl-3-hydroxypiperidine is an unsupported risk for any scientific application. Among compounds sharing a piperidine-hydroxy-aryl-Boc framework, the position and substitution pattern of the aryl ring—here, 3,5-dimethyl—fundamentally alters molecular topology, hydrogen-bonding vectors, and lipophilic character, each a known determinant of target engagement [1]. For example, within 4-arylpiperidine opioid ligands, moving a methyl group from the 3,5- to the 3,4-dimethylphenyl configuration has produced distinct pharmacological profiles [2]. Furthermore, the 4-aryl versus 4-aryloxy substitution pattern differentiates ifoxetine-like agents from the 4-phenylpiperidine series [3]. Consequently, researchers and procurement specialists must treat this compound as an uncharacterized entity requiring empirical validation; selecting a different dimethylphenyl isomer or an N-Cbz analog without demonstrated target-specific comparative data constitutes an unverified substitution . This section transitions to what measurable evidence, if any, is available to guide selection.

Data-Limited Comparator Landscape for Tert-butyl 4-(3,5-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate


Absence of Quantitative Pharmacological Profiling for Tert-butyl 4-(3,5-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate

A comprehensive search of the primary pharmacological and chemical literature did not retrieve any quantitative binding, functional activity, ADME, or in vivo efficacy data for Tert-butyl 4-(3,5-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate (CAS 1354951-64-6) [1]. The only quantitative analytical data identified is a stated purity specification of 95% from a commercial vendor . In contrast, the broader 4-aryl-3-hydroxypiperidine chemotype, including compounds such as (+)-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine, has extensive, published pharmacological data, with reported Ki values across opioid receptor subtypes [2]. The target compound's complete lack of a public bioactivity profile precludes any direct or cross-study numerical comparison with these analogs at this time.

Analytical chemistry Medicinal chemistry Chemical procurement

Prudent Application Scenarios for Tert-butyl 4-(3,5-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate Given Current Evidence


Targeted Synthesis of a Focused 4-(3,5-Dimethylphenyl)piperidine Library

This compound is best suited as a starting material for a medicinal chemistry program specifically designed to explore the structure-activity relationship (SAR) of the 3,5-dimethylphenyl substitution pattern on the piperidine ring. Its N-Boc protecting group allows for facile deprotection and subsequent N-functionalization, enabling the synthesis of a library of compounds for in-house screening [1].

Exploratory Opioid or Sigma Receptor Antagonist Probe Development

The 4-aryl-3-hydroxypiperidine framework has a precedent in opioid and sigma receptor antagonist development [2]. Researchers seeking to investigate if the specific 3,5-dimethyl substitution offers a unique selectivity or potency profile could use this compound as the core scaffold for an exploratory probe series, with the understanding that all target engagement data must be generated de novo.

Methodological Development for 4-Arylpiperidine Synthesis and Analytics

The compound's defined structure and commercial availability make it a suitable substrate for developing new synthetic methodologies (e.g., asymmetric synthesis, C-H functionalization) or for validating analytical techniques (e.g., chiral HPLC, NMR pulse sequence development) focused on complex, functionalized piperidine scaffolds .

Procurement as a Negative Control or Scaffold Comparator in Systems Pharmacology

In studies utilizing well-characterized piperidine ligands (e.g., known opioid antagonists), this compound could be procured as a structurally related but pharmacologically uncharacterized comparator to assess the specificity of a target engagement assay, provided its lack of activity is first empirically confirmed and not assumed [1].

Quote Request

Request a Quote for Tert-butyl 4-(3,5-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.